molecular formula C13H17ClN2O4 B12105136 (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloropyridin-2-yl)propanoic acid

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloropyridin-2-yl)propanoic acid

Cat. No.: B12105136
M. Wt: 300.74 g/mol
InChI Key: PRLVSXCLNKYELE-JTQLQIEISA-N
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Description

“(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloropyridin-2-yl)propanoic acid” is a chiral amino acid derivative with the following structural formula:

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloropyridin-2-yl)propanoic acid\text{this compound} (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloropyridin-2-yl)propanoic acid

It contains a pyridine ring and a tert-butyl carbamate group, making it an interesting compound for various applications.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the following steps:

    Protection of the Amine Group: The primary amine is protected using a tert-butoxycarbonyl (Boc) group. This step prevents unwanted side reactions during subsequent transformations.

    Introduction of the Pyridine Ring: The Boc-protected amine is reacted with 4-chloropyridine to form the desired pyridine-containing intermediate.

    Deprotection: The Boc group is removed under acidic conditions, yielding the final product.

Industrial Production: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale synthesis. Optimization of reaction conditions, purification, and scalability are critical considerations.

Chemical Reactions Analysis

Reactions:

    Hydrolysis: The compound can undergo hydrolysis to yield the corresponding carboxylic acid and the free amine.

    Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions.

    Reduction: Reduction of the carbonyl group can lead to the corresponding alcohol.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions.

    Substitution: Nucleophiles (e.g., amines, thiols) and appropriate solvents.

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).

Major Products: The major products depend on the specific reaction conditions. Hydrolysis yields the carboxylic acid and amine, while substitution and reduction lead to various derivatives.

Scientific Research Applications

Chemistry:

  • Building block for peptide synthesis due to its chiral nature.
  • Ligand design for coordination chemistry studies.
Biology and Medicine:
  • Investigated as potential inhibitors of specific enzymes or receptors.
  • Precursor for radiolabeled compounds used in positron emission tomography (PET) imaging.
Industry:
  • Used in the synthesis of pharmaceutical intermediates.

Mechanism of Action

The exact mechanism of action for “(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloropyridin-2-yl)propanoic acid” depends on its specific application. For enzyme inhibitors, it likely interacts with active sites, affecting substrate binding or catalysis. In PET imaging, it serves as a tracer for specific biological processes.

Comparison with Similar Compounds

This compound’s uniqueness lies in its chiral center, which impacts its biological activity. Similar compounds include other amino acids, pyridine derivatives, and carbamate-protected molecules.

Remember that further research and experimental validation are essential to fully understand the compound’s properties and applications.

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Properties

Molecular Formula

C13H17ClN2O4

Molecular Weight

300.74 g/mol

IUPAC Name

(2S)-3-(4-chloropyridin-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C13H17ClN2O4/c1-13(2,3)20-12(19)16-10(11(17)18)7-9-6-8(14)4-5-15-9/h4-6,10H,7H2,1-3H3,(H,16,19)(H,17,18)/t10-/m0/s1

InChI Key

PRLVSXCLNKYELE-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=NC=CC(=C1)Cl)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=NC=CC(=C1)Cl)C(=O)O

Origin of Product

United States

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